molecular formula C11H12N4O2 B1476066 1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one CAS No. 2097951-99-8

1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one

Cat. No.: B1476066
CAS No.: 2097951-99-8
M. Wt: 232.24 g/mol
InChI Key: ZXTZXXYOHUPFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

One area of research involving 1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one focuses on its synthesis and biochemical evaluation for potential antitumor applications. A study by Greene et al. (2016) explored the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative effects against MCF-7 breast cancer cells. These compounds, including variants of the azetidin-2-one structure, were shown to inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis. This research highlights the potential of azetidin-2-one derivatives as tubulin-targeting antitumor agents (Greene et al., 2016).

Anti-Tubercular Activity

Another study by Thomas et al. (2014) focused on the design and development of azetidinone derivatives, including 1,2,4-triazole-incorporated azetidin-2-ones, for anti-tubercular activity. The research involved in silico designing and molecular docking to identify potential drug candidates, followed by the synthesis of various azetidinone analogues. Some of these derivatives demonstrated good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, suggesting the therapeutic potential of azetidin-2-one structures in treating tuberculosis (Thomas et al., 2014).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-14-13-9-6-15(7-9)11(16)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTZXXYOHUPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.